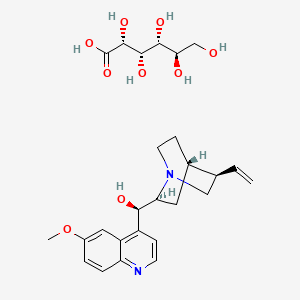

Quinine gluconate

描述

属性

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19-,20+;2-,3-,4+,5-/m01/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKUDCCTVQUHJQ-BILMMMPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4325-25-1 |

Source

|

| Record name | Quinine gluconate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4325-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinine gluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004325251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-gluconic acid, compound with (8α,9R)-6'-methoxycinchonan-9-ol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININE GLUCONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ979Q6A3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide on the Mechanism of Action of Quinine Gluconate in Malaria

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinine, a cornerstone of antimalarial therapy for centuries, continues to be a vital tool in the treatment of malaria, particularly infections caused by drug-resistant Plasmodium falciparum. While administered in various salt forms, such as quinine gluconate for parenteral use, its therapeutic effect is conferred by the quinine molecule itself.[1][2] The primary mechanism of action is the disruption of the parasite's critical heme detoxification pathway. Within the intraerythrocytic stage of its lifecycle, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[3][4] To protect itself, the parasite biocrystallizes this heme into an inert, insoluble polymer called hemozoin.[5][6] Quinine exerts its schizonticidal effect by inhibiting this process, leading to the accumulation of cytotoxic heme, which induces oxidative stress and lysosomal membrane damage, ultimately resulting in parasite death.[1][3][7][8] This guide provides an in-depth examination of this core mechanism, supported by quantitative efficacy data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Hemozoin Biocrystallization

The lifecycle of Plasmodium falciparum within human erythrocytes involves the degradation of up to 75% of the host cell's hemoglobin in an acidic digestive vacuole.[9] This catabolic process provides essential amino acids for parasite growth but releases ferriprotoporphyrin IX (heme) as a toxic byproduct.[4][6] Free heme is a pro-oxidant that can destabilize and lyse membranes, generate reactive oxygen species, and inhibit enzyme activity. The parasite's survival is contingent on its ability to efficiently neutralize this heme. Lacking the heme oxygenase pathway found in its human host, the parasite employs a unique detoxification strategy: the polymerization of heme into a chemically inert, crystalline structure known as hemozoin, or "malaria pigment".[6]

Quinine, a weak base, is thought to accumulate in the acidic digestive vacuole of the parasite.[10] Its antimalarial activity is centered on the disruption of hemozoin formation.[4][11] The precise molecular interactions are understood through two prevailing, non-mutually exclusive hypotheses:

-

Crystal Growth Inhibition: Quinine molecules bind directly to the surfaces of growing hemozoin crystals.[5][11] This "capping" action, described as a "step-pinning" mechanism, physically obstructs the addition of new heme units to the crystal lattice, thereby halting its growth.[9][12]

-

Heme Complexation: Quinine forms a complex with free heme molecules in the digestive vacuole.[3][13] This complex is incapable of being incorporated into the hemozoin crystal, effectively reducing the concentration of heme available for polymerization.[11]

Both mechanisms result in the same pathological outcome for the parasite: an accumulation of toxic, soluble heme.[1][3] This buildup leads to oxidative damage to parasitic membranes and proteins, ultimately causing parasite death.[8] While this is the principal mechanism, other studies suggest quinine may also inhibit parasite nucleic acid synthesis, protein synthesis, and glycolysis, though these are considered secondary effects.[1][3][14]

Visualization of Quinine's Core Mechanism

The following diagram illustrates the interference of quinine with the parasite's heme detoxification pathway.

Caption: Quinine's interference with heme detoxification in P. falciparum.

Quantitative Data Presentation

The efficacy of quinine can be quantified by its 50% inhibitory concentration (IC₅₀), the concentration of the drug required to inhibit 50% of parasite growth in vitro. These values vary depending on the geographic origin and the chloroquine-resistance status of the parasite isolate.

| Parameter | P. falciparum Strain/Isolate Origin | Value | Reference |

| Median IC₅₀ | Field Isolates (Kilifi, Kenya) | 92 nM | [15] |

| Mean IC₅₀ | Field Isolates (Franceville, Gabon) | 156.7 nM | [16] |

| Mean IC₅₀ | Field Isolates (Bakoumba, Gabon) | 385.5 nM | [16] |

| IC₅₀ Threshold for Resistance | General Guideline | ≥ 500 nM | [15] |

| In Vivo MIC (Minimum Inhibitory Concentration) | Uncomplicated Malaria (Thailand) | 0.7 µg/ml | [17] |

| In Vivo MPC (Minimum Parasiticidal Concentration) | Uncomplicated Malaria (Thailand) | 3.4 µg/ml | [17] |

| Fever Clearance Time | Children with Falciparum Malaria (Malawi) | 36 hours (mean) | [18] |

| Parasite Clearance Time | Children with Falciparum Malaria (Malawi) | < 108 hours | [18] |

Experimental Protocols

The in vitro susceptibility of P. falciparum to antimalarial drugs is commonly assessed using a standardized assay based on the intercalation of a fluorescent dye, SYBR Green I, into parasite DNA.

Protocol: SYBR Green I-based In Vitro Drug Susceptibility Assay

This protocol is adapted from methodologies described in multiple peer-reviewed studies.[19][20][21]

1. Preparation of Parasite Culture:

-

Synchronized P. falciparum cultures (predominantly ring-stage) are used.

-

The culture is diluted with complete RPMI 1640 medium and uninfected O+ human erythrocytes to achieve a final parasitemia of 0.5-1% and a final hematocrit of 1.5-2%.[20]

2. Drug Plate Preparation:

-

This compound is serially diluted to create a range of final concentrations (e.g., 3 nM to 800 nM).[22]

-

25 µL of each drug dilution is added to the wells of a 96-well flat-bottom microtiter plate. Control wells receive drug-free medium.

3. Incubation:

-

175-200 µL of the prepared parasite suspension is added to each well of the drug-dosed plate.[20][21]

-

The plate is incubated for 72 hours at 37°C in a humidified, airtight chamber with a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).[20][21]

4. Lysis and Staining:

-

Following incubation, the plate is subjected to at least one freeze-thaw cycle to lyse the erythrocytes.[19]

-

A lysis buffer containing the fluorescent dye SYBR Green I is prepared.

-

An equal volume of the lysis buffer is added to each well. The plate is mixed and incubated in the dark at room temperature for 1-24 hours to allow for dye intercalation with parasite DNA.[20]

5. Data Acquisition and Analysis:

-

The fluorescence of each well is measured using a fluorescence microplate reader (excitation ~490 nm, emission ~540 nm).[19]

-

Relative fluorescence units (RFUs) are plotted against the log of the drug concentration.

-

The IC₅₀ value is determined by fitting the data to a non-linear regression dose-response curve using appropriate software (e.g., GraphPad Prism).[20]

Visualization of Experimental Workflow

The following diagram outlines the key steps of the SYBR Green I assay.

Caption: Standard workflow for the SYBR Green I drug susceptibility assay.

Conclusion

The enduring efficacy of quinine, including its gluconate salt form, against Plasmodium falciparum is primarily attributable to its targeted disruption of heme biocrystallization. By preventing the parasite from detoxifying the heme released during hemoglobin digestion, quinine induces a state of lethal oxidative stress. This core mechanism, supported by decades of research and quantifiable through standardized in vitro protocols like the SYBR Green I assay, remains a critical area of study. A thorough understanding of these molecular interactions and experimental methodologies is essential for monitoring resistance, optimizing therapeutic regimens, and guiding the development of novel antimalarial agents that may target this same crucial pathway.

References

- 1. Quinine - Wikipedia [en.wikipedia.org]

- 2. Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]

- 4. Quinoline drug-heme interactions and implications for antimalarial cytostatic versus cytocidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Quinolines block every step of malaria heme crystal growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 15. In Vitro Activities of Quinine and Other Antimalarials and pfnhe Polymorphisms in Plasmodium Isolates from Kenya - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quinine Pharmacokinetic-Pharmacodynamic Relationships in Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo efficacy of quinine treatment for Plasmodium falciparum malaria in Malawian children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2.5. Standard in vitro antimalarial susceptibility testing [bio-protocol.org]

- 20. Drug sensitivity testing by SYBR Green I-based assay [bio-protocol.org]

- 21. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Novel Flow Cytometric Hemozoin Detection Assay for Real-Time Sensitivity Testing of Plasmodium falciparum | PLOS One [journals.plos.org]

A Technical Guide to the Synthesis and Stereoisomerism of Quinine Gluconate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides an in-depth examination of the synthesis and stereochemistry of quinine gluconate. It begins by exploring the complex stereoisomerism of the quinine molecule, a cornerstone of its biological activity. A high-level overview of a modern, stereoselective total synthesis of the quinine core is presented, followed by a detailed, representative protocol for the subsequent synthesis of this compound via acid-base reaction. Quantitative data on the physicochemical and biological properties of key stereoisomers are summarized, and critical pathways and workflows are visualized using diagrammatic representations to support drug development and research professionals.

The Stereoisomerism of Quinine

Quinine, a natural alkaloid extracted from the bark of the Cinchona tree, possesses a complex molecular architecture that gives rise to significant stereoisomerism. The structure contains four stereogenic carbon centers (at positions C3, C4, C8, and C9), which means it can exist in 2⁴, or 16, distinct stereoisomeric forms.

The naturally occurring and most biologically active isomer against malaria is (-)-quinine, which has the absolute configuration (8S,9R) for the key C8 and C9 centers, and an established (3R,4S) configuration for the other two centers on the quinuclidine ring.

The primary stereoisomers of quinine include:

-

Quinidine: A diastereomer of quinine, epimeric at both the C8 and C9 positions (8R,9S). It is also found naturally and used clinically as an antiarrhythmic agent.

-

Epiquinine: An epimer of quinine, differing only in the configuration at C9 (8S,9S).

-

Epiquinidine: An epimer of quinidine, differing only in the configuration at C9 (8R,9R).

-

Enantiomers: Each of the 16 stereoisomers has a corresponding non-superimposable mirror image (enantiomer), such as (+)-quinine, the enantiomer of natural (-)-quinine.

The spatial arrangement of the substituents, particularly the hydroxyl group at C9 and the quinuclidine nitrogen at C8, is critical for biological activity. This stereoselectivity is evident in the differing pharmacological profiles of quinine and its diastereomer, quinidine.[1][2] For instance, while both are active against malaria, their effects on cardiac ion channels are markedly different, with quinidine exhibiting a much more potent blockade of the hERG potassium channel.[1]

Figure 1: Logical relationship between key stereoisomers of quinine.

Physicochemical Properties of Quinine Stereoisomers

The distinct three-dimensional structures of quinine's stereoisomers lead to different physicochemical properties, most notably their interaction with plane-polarized light (optical activity). These differences are also reflected in their biological activities, such as their potency against Plasmodium falciparum and their effects on human ion channels.

| Property | (-)-Quinine | (+)-Quinidine | (-)-Epiquinine |

| Absolute Configuration (C8, C9) | (8S, 9R) | (8R, 9S) | (8S, 9S) |

| Specific Rotation [α]D | -156.4° (c=0.97, MeOH) | +258° (c=1, EtOH)[3] | Data not consistently available |

| hERG Channel Blockade (IC50) | ~11-44 µM | ~0.8-3 µM | Not widely reported |

| Antimalarial Activity vs. P. falciparum | Potent | Potent | ~100x less active than quinine |

Table 1: Comparison of properties for major quinine stereoisomers. hERG IC50 values vary by experimental system.[4]

Synthesis of the Quinine Core Molecule

The total synthesis of quinine has been a significant challenge and a milestone in organic chemistry since the first formal synthesis by Woodward and Doering in 1944.[3] The first fully stereoselective total synthesis was achieved by Gilbert Stork in 2001, ensuring the correct configuration at all four chiral centers.

Overview of the Stork Stereoselective Synthesis (2001)

Stork's synthesis represented a major advance by controlling the stereochemistry throughout the process, avoiding the production of unwanted diastereomers. The strategy involved the initial construction of a key chiral piperidine intermediate, which already contained the correct stereochemistry for the future C3 and C4 positions of the quinuclidine ring.

The key stages of this synthesis can be summarized as:

-

Chiral Piperidine Formation: A chiral vinylogous ester is elaborated through several steps, including stereoselective alkylation, to form a key piperidine derivative.

-

Quinuclidine Ring Closure: The piperidine intermediate undergoes an intramolecular Staudinger reaction followed by cyclization to construct the bicyclic quinuclidine core.

-

Aromatic Moiety Coupling: The completed quinuclidine portion is coupled with a derivative of 6-methoxyquinoline.

-

Final Hydroxylation: The final C9 hydroxyl group is introduced via a stereoselective oxidation, yielding (-)-quinine with high selectivity over its C9 epimer, epiquinine.

Figure 2: High-level workflow of the Stork total synthesis of quinine.

Synthesis of this compound

This compound is the salt formed from the reaction of the basic quinine alkaloid with D-gluconic acid. This salt form is often used in pharmaceutical preparations to improve solubility or modify release characteristics. The synthesis is a straightforward acid-base neutralization reaction.

Representative Experimental Protocol

The following protocol describes a representative method for the preparation of this compound from quinine free base.

Materials:

-

Quinine (free base, C₂₀H₂₄N₂O₂, MW: 324.42 g/mol )

-

D-Gluconic acid (50% w/w aqueous solution, C₆H₁₂O₇, MW: 196.16 g/mol )

-

Ethanol (95%)

-

Deionized water

-

Activated charcoal

-

Magnetic stirrer and hotplate

-

Reaction flask, condenser, and addition funnel

-

Büchner funnel and filter paper

-

Crystallization dish

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g (30.8 mmol) of quinine free base in 100 mL of 95% ethanol. Gently warm the mixture on a hotplate with stirring to facilitate complete dissolution.

-

Acid Addition: In a separate beaker, calculate the stoichiometric amount of D-gluconic acid required. For a 50% w/w solution (density ≈ 1.24 g/mL), this corresponds to approximately 12.1 g (or 9.8 mL) of the solution for 6.04 g of pure gluconic acid (30.8 mmol). Dilute this with 20 mL of deionized water.

-

Reaction: Transfer the diluted gluconic acid solution to an addition funnel. While stirring the quinine solution, add the gluconic acid dropwise over 20-30 minutes. The solution may become cloudy as the salt forms.

-

Heating and Clarification: After the addition is complete, attach a condenser to the flask and heat the mixture to a gentle reflux for 30 minutes to ensure the reaction goes to completion. If the solution is colored, allow it to cool slightly, add a small amount (e.g., 0.5 g) of activated charcoal, and reflux for another 10 minutes.

-

Filtration: While hot, filter the solution through a fluted filter paper or a heated Büchner funnel to remove the charcoal and any insoluble impurities.

-

Crystallization: Transfer the clear filtrate to a crystallization dish. Reduce the volume of the solvent on a hotplate in a fume hood to about 50-60 mL. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4°C) for several hours to induce crystallization.

-

Isolation and Drying: Collect the resulting white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50°C) to a constant weight.

-

Characterization: The final product, this compound (C₂₀H₂₄N₂O₂·C₆H₁₂O₇, MW: 520.58 g/mol ), should be characterized by melting point determination, HPLC for purity, and spectroscopy (FTIR, NMR) to confirm its identity.

Figure 3: Experimental workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Quinine's primary therapeutic use is as an antimalarial agent. Its mechanism of action is believed to be similar to that of chloroquine. It interferes with the malaria parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion.

Mechanism:

-

The parasite Plasmodium falciparum resides within human red blood cells and digests hemoglobin for nutrients.

-

This digestion releases large amounts of toxic free heme.

-

The parasite normally polymerizes this heme into a non-toxic crystalline substance called hemozoin (the "malaria pigment").

-

Quinine, being a weak base, accumulates in the acidic food vacuole of the parasite.

-

It is thought to cap the growing hemozoin crystal, preventing further polymerization.

-

The buildup of toxic, unsequestered heme leads to oxidative stress and membrane damage, ultimately killing the parasite.

Figure 4: Simplified pathway of quinine's antimalarial mechanism.

The stereochemistry at C8 and C9 profoundly impacts biological activity beyond malaria. As shown in Table 1, quinidine is a significantly more potent blocker of the hERG potassium channel than quinine. This difference is the primary reason quinidine has pronounced cardiac effects (and is used as an antiarrhythmic), while quinine is less likely to cause significant QT prolongation at therapeutic antimalarial doses. This stereoselective interaction highlights the importance of precise three-dimensional structure in drug-receptor binding and is a critical consideration in drug development and safety profiling.[2][4]

References

- 1. EP1240167A1 - Optically active isomers of quinine and quinidine and their respective biological action - Google Patents [patents.google.com]

- 2. Epiquinine | C20H24N2O2 | CID 10448938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Epiquinine | 72402-51-8 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Quinine Gluconate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinine Gluconate, the gluconate salt of the cinchona alkaloid quinine, is a vital active pharmaceutical ingredient (API) with applications in the treatment of malaria and certain cardiac arrhythmias. A thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visual representations of relevant pathways and workflows. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical and Physical Properties

This compound is comprised of the active moiety, quinine, and gluconic acid.[1] Quinine is a diastereomer of quinidine, another cinchona alkaloid.[2][3] The gluconate salt form enhances the water solubility of quinine.[3]

Chemical Structure and Identity

-

IUPAC Name: (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid[1]

-

CAS Number: 7054-25-3[]

-

Molecular Formula: C₂₆H₃₆N₂O₉[1]

-

Synonyms: Quinidine gluconate, Duraquin, Quinaglute, Gluquinate[1]

Table 1: Molecular and Chemical Identity of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₃₆N₂O₉ | [1] |

| Molecular Weight | 520.57 g/mol | [] |

| IUPAC Name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | [1] |

| CAS Number | 7054-25-3 | [] |

Physical Properties

The physical properties of this compound are critical for its handling, formulation, and bioavailability. It is typically a white, crystalline powder.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 175-176 °C | |

| Solubility | Freely soluble in water | |

| pKa (of Quinine) | pK₁: 5.07, pK₂: 9.7 | |

| Optical Rotation | Dextrorotatory | [5] |

Experimental Protocols

Accurate determination of physicochemical properties requires standardized and validated methodologies. The following sections detail common experimental protocols.

Melting Point Determination (Capillary Method - USP <741>)

The melting point is a key indicator of purity. The USP <741> Class Ia method is a standard procedure.[6][7][8]

Methodology:

-

Sample Preparation: The sample is finely powdered and dried in a vacuum desiccator over silica gel for 24 hours.[6]

-

Capillary Tube Loading: The dry powder is packed into a capillary tube (0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[6]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The apparatus is heated at a rate of approximately 3°C per minute until the temperature is about 3°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[9]

-

Data Recording: The melting range is recorded from the temperature at which the substance begins to collapse or liquefy to the temperature at which it is completely liquid.[6] For highly pure substances, this transition may be nearly instantaneous.

Caption: Workflow for melting point determination.

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[10][11]

Methodology:

-

Preparation: An excess amount of the API is added to a known volume of the solvent (e.g., purified water, buffers of various pH) in a stoppered flask.[11]

-

Equilibration: The flask is agitated in a mechanical shaker or orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (often 24-72 hours) to ensure equilibrium is reached.[10][12]

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration through a non-adsorptive filter.[10]

-

Quantification: The concentration of the dissolved API in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

-

Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/L).

Caption: Workflow for shake-flask solubility determination.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used and reliable method for determining the acid dissociation constant (pKa) of ionizable compounds.[13][14][15]

Methodology:

-

Solution Preparation: A precise amount of the API is dissolved in a suitable solvent (often a co-solvent system for poorly soluble compounds) to a known concentration.[14][16]

-

Apparatus Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.[14] The system is purged with an inert gas like nitrogen to prevent interference from atmospheric CO₂.[14]

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.[14]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing for equilibration.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve).[15]

Optical Rotation Determination (Polarimetry)

Optical rotation is a critical property for chiral molecules like quinine, confirming the identity of the stereoisomer.[17][18]

Methodology:

-

Solution Preparation: A solution of the sample is prepared at a known concentration in a suitable solvent.

-

Instrument Calibration: The polarimeter is calibrated using a blank (the pure solvent).[19]

-

Measurement: The sample solution is placed in a polarimeter cell of a known path length.[19]

-

Observation: Plane-polarized light is passed through the solution, and the angle of rotation of the light is measured by the instrument's analyzer.[19][20]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[19]

Purity and Related Substances (HPLC and TLC)

Chromatographic techniques are essential for assessing the purity of this compound and quantifying any related substances or impurities.

High-Performance Liquid Chromatography (HPLC): A typical reversed-phase HPLC method involves a C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).[21][22] Detection is commonly performed using a UV detector.[23] The method should be validated for specificity, linearity, accuracy, precision, and robustness.[21]

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic method used for the identification and semi-quantitative estimation of impurities.[24][25] A sample solution is spotted on a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a suitable mobile phase.[26] The separated spots are visualized under UV light, and their retention factor (Rf) values are compared with those of reference standards.[24]

Signaling Pathway and Logical Relationships

Mechanism of Action as a Class Ia Antiarrhythmic Agent

Quinine (as the active moiety of this compound) is classified as a Class Ia antiarrhythmic agent.[27] Its primary mechanism of action involves the blockade of fast sodium channels in cardiomyocytes.[28][29]

This action decreases the rate of depolarization (Phase 0) of the cardiac action potential, which in turn slows conduction velocity.[29] Additionally, Class Ia agents prolong the action potential duration and the effective refractory period.[30]

Caption: Signaling pathway of Quinine's antiarrhythmic effect.

Relationship between Quinine, its Salt, and Active Moiety

It is crucial to understand the relationship between the parent alkaloid, its salt form, and the active component responsible for the therapeutic effect.

Caption: Relationship between Quinine forms.

Conclusion

The physicochemical properties of this compound are integral to its quality, stability, and performance as a pharmaceutical agent. The data and experimental protocols outlined in this guide serve as a valuable resource for professionals in drug development and research. Adherence to standardized methodologies is essential for obtaining accurate and reproducible results, ultimately ensuring the delivery of safe and effective medicines.

References

- 1. Quinidine Gluconate | C26H36N2O9 | CID 94328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinine - Wikipedia [en.wikipedia.org]

- 5. pharmacopeia.cn [pharmacopeia.cn]

- 6. thinksrs.com [thinksrs.com]

- 7. scribd.com [scribd.com]

- 8. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]

- 9. m.youtube.com [m.youtube.com]

- 10. who.int [who.int]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 18. pacificbiolabs.com [pacificbiolabs.com]

- 19. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 20. ibzmesstechnik.de [ibzmesstechnik.de]

- 21. jidps.com [jidps.com]

- 22. Determination of quinine and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Analysis of quinine preparations by Minlab based TLC | PDF [slideshare.net]

- 25. mdpi.com [mdpi.com]

- 26. semanticscholar.org [semanticscholar.org]

- 27. lecturio.com [lecturio.com]

- 28. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 30. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]

Unveiling the Luminescence of Quinine Gluconate: A Technical Guide to its Fluorescent Properties and Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fluorescent properties of quinine gluconate, a salt of the well-known fluorescent compound quinine. While much of the existing literature focuses on quinine sulfate, the fundamental photophysical characteristics are inherent to the quinine molecule itself. In acidic solutions, where quinine salts are typically dissolved for fluorescence measurements, they dissociate to yield the same fluorescent cation. Therefore, this guide leverages the extensive and well-documented data for quinine in acidic solutions, primarily from quinine sulfate, to provide a comprehensive understanding of the expected fluorescent behavior of this compound.

Quinine's strong fluorescence in acidic solutions makes it a widely used standard in fluorescence spectroscopy.[1] Its distinct excitation and emission spectra, coupled with a relatively high quantum yield, are key to its utility in various scientific applications, from analytical chemistry to drug development.[2]

Core Fluorescent Properties

Quinine exhibits two primary excitation peaks and a single emission peak in dilute acidic solutions.[2][3] The absorption of a photon at either excitation wavelength leads to the population of an excited singlet state, followed by relaxation to the lowest vibrational level of the first excited singlet state. The subsequent return to the ground state results in the emission of a photon at a longer wavelength, a phenomenon known as fluorescence.[3]

Quantitative Data Summary

The following tables summarize the key quantitative fluorescent properties of quinine in acidic solutions. These values are widely accepted and serve as a benchmark for the expected performance of this compound under similar conditions.

Table 1: Excitation and Emission Wavelengths of Quinine in Acidic Solution

| Parameter | Wavelength (nm) | Notes |

| Primary Excitation Maximum (S0 → S2) | ~250 | Corresponds to the ground state to the second excited state transition.[3] |

| Secondary Excitation Maximum (S0 → S1) | ~350 | Corresponds to the ground state to the first excited state transition.[3][4] |

| Emission Maximum | ~450-460 | Bright blue fluorescence.[3][4] |

Table 2: Fluorescence Quantum Yield of Quinine

| Solvent | Quantum Yield (ΦF) | Reference(s) |

| 0.05 M H2SO4 | 0.55 | [5] |

| 0.5 M H2SO4 | 0.546 | [6] |

| 0.1 M H2SO4 | ~0.58 | [4] |

| 0.1 M HClO4 | 0.60 | [7][8] |

Note: The quantum yield of quinine has been observed to be dependent on the acid concentration and the counter-ion. Perchloric acid (HClO4) has been suggested as a superior solvent to sulfuric acid (H2SO4) for a fluorescence quantum yield standard due to its reduced temperature dependence.[8]

Experimental Protocols

Accurate determination of fluorescent properties requires meticulous experimental design and execution. The following sections detail the methodologies for preparing quinine solutions and measuring the fluorescence quantum yield.

Preparation of Quinine Standard Solutions

The preparation of accurate and stable quinine standard solutions is the first critical step for any fluorescence analysis.

Materials:

-

This compound or quinine sulfate dihydrate

-

Sulfuric acid (H2SO4) or Perchloric acid (HClO4)

-

Deionized water

-

Volumetric flasks

-

Pipettes

Protocol:

-

Prepare a 0.05 M H2SO4 or 0.1 M HClO4 solution: Carefully add the required amount of concentrated acid to deionized water in a volumetric flask and dilute to the mark.

-

Prepare a stock solution of quinine (e.g., 100 µg/mL): Accurately weigh the quinine salt and dissolve it in a small amount of the acidic solvent in a volumetric flask. Once dissolved, dilute to the final volume with the same solvent. Note: Quinine solutions should be prepared fresh and protected from light to prevent degradation.[3]

-

Prepare a series of working standards: Perform serial dilutions of the stock solution using the acidic solvent to create a range of concentrations suitable for the intended measurements. For quantum yield determination, solutions with absorbances between 0.02 and 0.1 at the excitation wavelength are recommended to avoid inner filter effects.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield. Quinine itself is a common standard.

Instrumentation:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Protocol:

-

Select a suitable fluorescence standard: Choose a standard with a well-characterized quantum yield and with excitation and emission spectra that overlap with the sample of interest. For many applications, quinine sulfate in 0.1 M HClO4 is an excellent choice.[7][8]

-

Prepare a series of dilutions: Prepare a set of dilutions for both the unknown sample and the standard in the same solvent.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength. The absorbance should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.

-

Measure Fluorescence Emission Spectra: For each dilution, measure the corrected fluorescence emission spectrum using a spectrofluorometer. Ensure that the excitation and emission slit widths are kept constant for all measurements.

-

Integrate the Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot the Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Calculate the Quantum Yield: The quantum yield of the unknown sample (ΦX) can be calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the straight lines from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is equal to 1).

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the fluorescence of this compound.

Caption: Workflow for determining relative fluorescence quantum yield.

Caption: Factors that can influence the fluorescence intensity of quinine.

References

- 1. static.horiba.com [static.horiba.com]

- 2. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence Spectroscopy and A Characterization of Quinine — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]

- 4. Quinine - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Quinine sulfate [omlc.org]

- 7. dreem.openfluor.org [dreem.openfluor.org]

- 8. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Quinine Gluconate on Plasmodium falciparum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of quinine gluconate against Plasmodium falciparum, the deadliest species of malaria parasite. This document details the compound's mechanism of action, summarizes its in vitro efficacy, provides detailed experimental protocols for assessing its antiplasmodial activity, and visualizes the key molecular pathways affected.

Introduction

Quinine, a cinchona alkaloid, has been a cornerstone of antimalarial treatment for centuries. Its derivative, this compound, is a salt form administered for the treatment of malaria, including infections caused by chloroquine-resistant P. falciparum. Despite its long history of use, the precise molecular mechanisms of quinine's action and the intricacies of its interaction with the parasite are still areas of active research. This guide synthesizes the current understanding of this compound's effects on P. falciparum, with a focus on data relevant to researchers and drug development professionals.

Mechanism of Action

The primary antiplasmodial activity of quinine is attributed to its interference with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion. However, emerging evidence suggests that quinine may also impact other essential parasitic pathways.

Inhibition of Hemozoin Biocrystallization

The most widely accepted mechanism of action for quinine involves the inhibition of hemozoin formation.[1] During its intraerythrocytic stage, P. falciparum digests host hemoglobin in its acidic food vacuole to obtain amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite crystallizes this heme into an inert, insoluble polymer called hemozoin.[1]

Quinine, a weak base, is thought to accumulate in the acidic food vacuole of the parasite. Here, it interferes with hemozoin formation through a multi-faceted process:

-

Capping Hemozoin Crystals: Quinine can bind to the growing faces of hemozoin crystals, physically preventing the addition of new heme units.[2]

-

Complexation with Free Heme: Quinine can form a complex with free heme in the food vacuole. This complex may be toxic in itself and also prevents the heme from being incorporated into the growing hemozoin crystal.

The accumulation of free heme and heme-quinine complexes leads to oxidative stress and damage to parasite membranes and proteins, ultimately resulting in parasite death.

Inhibition of Purine Nucleoside Phosphorylase (PfPNP)

Recent studies have identified Plasmodium falciparum purine nucleoside phosphorylase (PfPNP) as a potential target of quinine.[3] P. falciparum is a purine auxotroph, meaning it cannot synthesize purines de novo and relies on a salvage pathway to acquire them from the host. PfPNP is a key enzyme in this pathway, catalyzing the phosphorolysis of inosine to hypoxanthine, a crucial precursor for the synthesis of guanine and adenine nucleotides.[2][4]

By binding to the active site of PfPNP, quinine can inhibit its enzymatic activity.[3] This disruption of the purine salvage pathway would lead to "purine-less death," as the parasite is unable to synthesize the necessary building blocks for DNA and RNA replication.[5]

Quantitative Data on Antiplasmodial Activity

The in vitro efficacy of quinine against P. falciparum is typically reported as the 50% inhibitory concentration (IC50) and the 90% inhibitory concentration (IC90). It is important to note that much of the published data does not specify the salt form of quinine used. The following tables summarize available data for "quinine" and "quinine hydrochloride," which can be considered indicative of the activity of this compound.

Table 1: In Vitro Activity of Quinine Against Chloroquine-Sensitive P. falciparum Strains

| P. falciparum Strain | Quinine Salt | IC50 (nM) | IC90 (nM) | Reference(s) |

| 3D7 | Not Specified | ~10 - 20 | Not Reported | [6] |

| HB3 | Not Specified | ~20 - 40 | Not Reported | [6] |

| NF54 | Not Specified | ~10 | Not Reported | [7] |

Table 2: In Vitro Activity of Quinine Against Chloroquine-Resistant P. falciparum Strains

| P. falciparum Strain | Quinine Salt | IC50 (nM) | IC90 (nM) | Reference(s) |

| Dd2 | Not Specified | ~80 - 150 | Not Reported | [6] |

| K1 | Hydrochloride | ~100 - 200 | ~300 - 500 | [8][9] |

| W2 | Not Specified | ~100 - 200 | Not Reported | [10] |

| Field Isolates (India) | Hydrochloride | 150 - 250 | 400 - 600 | [8] |

| Field Isolates (Gabon) | Not Specified | 156.7 - 385.5 | Not Reported |

Experimental Protocols

The following are detailed methodologies for two common in vitro assays used to determine the antiplasmodial activity of compounds like this compound.

SYBR Green I-Based Fluorescence Assay

This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, HEPES, and gentamicin)

-

Human erythrocytes (O+)

-

96-well black, clear-bottom microplates

-

This compound stock solution (in an appropriate solvent, e.g., DMSO or water)

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I)

-

Fluorescence microplate reader (excitation ~485 nm, emission ~530 nm)

Procedure:

-

Drug Plate Preparation:

-

Prepare serial dilutions of this compound in complete culture medium in the 96-well plate. Include a drug-free control (medium only) and a background control (uninfected erythrocytes).

-

-

Parasite Suspension Preparation:

-

Adjust the synchronized ring-stage parasite culture to a parasitemia of 0.5% and a hematocrit of 2% with fresh erythrocytes and complete medium.

-

-

Incubation:

-

Add 180 µL of the parasite suspension to each well of the drug plate.

-

Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

-

-

Lysis and Staining:

-

After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

-

Mix gently and incubate in the dark at room temperature for 1-2 hours.

-

-

Fluorescence Measurement:

-

Read the fluorescence intensity of each well using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the fluorescence intensity against the drug concentration and calculate the IC50 and IC90 values using a non-linear regression model.

-

Isotopic Microtest ([³H]-Hypoxanthine Incorporation Assay)

This assay measures the incorporation of radiolabeled hypoxanthine into the nucleic acids of replicating parasites.

Materials:

-

P. falciparum culture (asynchronous or synchronized)

-

Complete parasite culture medium

-

Human erythrocytes (O+)

-

96-well microplates

-

This compound stock solution

-

[³H]-Hypoxanthine (1 µCi/well)

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Drug Plate Preparation:

-

Prepare serial dilutions of this compound in complete culture medium in the 96-well plate. Include a drug-free control.

-

-

Parasite Suspension Preparation:

-

Adjust the parasite culture to a parasitemia of 0.5% and a hematocrit of 1.5%.

-

-

Incubation:

-

Add 200 µL of the parasite suspension to each well of the drug plate.

-

Incubate for 24 hours under the same conditions as the SYBR Green I assay.

-

-

Radiolabeling:

-

Add 25 µL of [³H]-hypoxanthine solution to each well.

-

Incubate for an additional 18-24 hours.

-

-

Harvesting and Measurement:

-

Harvest the contents of each well onto a glass fiber filter using a cell harvester.

-

Wash the filters to remove unincorporated radiolabel.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Plot the CPM against the drug concentration and calculate the IC50 and IC90 values.

-

Visualizing the Impact of this compound on P. falciparum

The following diagrams, generated using the DOT language, illustrate the key pathways affected by this compound.

Inhibition of Hemozoin Formation Pathway

Caption: this compound inhibits hemozoin formation by blocking heme biocrystallization.

Experimental Workflow for In Vitro Antiplasmodial Assay

Caption: Workflow of the SYBR Green I-based in vitro antiplasmodial activity assay.

Disruption of the Purine Salvage Pathway

Caption: this compound inhibits PfPNP, disrupting the parasite's purine salvage pathway.

Conclusion

This compound remains a relevant antimalarial drug, particularly in cases of resistance to other therapies. Its primary mechanism of action is the disruption of heme detoxification in P. falciparum, leading to parasite death. Furthermore, its potential to inhibit the essential purine salvage pathway offers another avenue for its therapeutic effect. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of antimalarial drug development, facilitating further investigation into the nuanced biological activity of this historic compound and the development of novel therapeutic strategies.

References

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. Plasmodium falciparum Purine Nucleoside Phosphorylase Is Critical for Viability of Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic resistance to purine nucleoside phosphorylase inhibition in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purine-less death in Plasmodium falciparum induced by immucillin-H, a transition state analogue of purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigating the activity of quinine analogues vs. chloroquine resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heme Detoxification Protein ( PfHDP) is essential for the hemoglobin uptake and metabolism in Plasmodium falciparum | Semantic Scholar [semanticscholar.org]

- 7. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro sensitivities of Plasmodium falciparum to different antimalarial drugs in Uganda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinine Gluconate and the Inhibition of Heme Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The detoxification of heme, a toxic byproduct of hemoglobin digestion by the intraerythrocytic malaria parasite, is a critical survival mechanism for Plasmodium falciparum. This process, mediated by heme polymerase, results in the formation of inert, crystalline hemozoin (β-hematin). The quinoline class of antimalarial drugs, including quinine, is widely believed to exert its therapeutic effect by disrupting this vital pathway. This technical guide provides an in-depth examination of the mechanism by which quinine gluconate inhibits heme polymerase, summarizing key quantitative data, detailing experimental protocols for assessing this inhibition, and visualizing the underlying biochemical pathways and experimental workflows.

Introduction: The Heme Detoxification Pathway in Plasmodium falciparum

During its blood stage, the malaria parasite Plasmodium falciparum resides within host erythrocytes, utilizing hemoglobin as a primary source of amino acids for its growth and replication.[1] This process occurs within the parasite's acidic food vacuole.[2] The digestion of hemoglobin releases large quantities of heme (ferriprotoporphyrin IX), which, in its free form, is highly toxic and can lead to oxidative damage and membrane lysis.[2][3][4]

To counteract this toxicity, the parasite has evolved a unique detoxification strategy: the polymerization of heme into a biologically inert, insoluble crystal known as hemozoin or the "malaria pigment".[2][5][6] This biocrystallization process is facilitated by a heme polymerase activity, which is a key target for many antimalarial drugs.[2][3][7] The inhibition of heme polymerase leads to the accumulation of toxic free heme within the parasite, ultimately causing its death.[3][8] This parasite-specific pathway is an attractive target for drug development as it is distinct from host metabolic processes.[6]

Mechanism of Action: Quinine's Interference with Heme Polymerization

Quinine, a quinoline-methanol derivative, is thought to inhibit hemozoin formation through a multi-faceted mechanism, similar to other quinoline antimalarials like chloroquine.[3][9] As a weak base, quinine is protonated and concentrates within the acidic environment of the parasite's food vacuole.[3]

The primary proposed mechanisms of inhibition are:

-

Complex Formation with Heme: Quinine is believed to form a complex with free heme molecules.[8] This complex may be incapable of being incorporated into the growing hemozoin crystal, effectively capping the polymer and preventing further heme sequestration.[8][9]

-

Inhibition of the Heme Polymerase Enzyme: Quinine directly inhibits the enzymatic activity of heme polymerase.[2][9] This prevents the catalytic conversion of monomeric heme into the polymeric hemozoin.

-

Surface-Mediated Inhibition: Quinine may bind to the surface of the growing hemozoin crystal, thereby blocking the addition of further heme units.

These actions collectively lead to an accumulation of cytotoxic free heme within the parasite's food vacuole, resulting in oxidative stress, membrane damage, and ultimately, parasite death.[3][4]

Quantitative Analysis of Heme Polymerase Inhibition

The inhibitory potency of quinine and its derivatives against heme polymerase is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for quinine against heme polymerase or β-hematin formation. It is important to note that experimental conditions, such as incubation time and the specific assay used, can influence these values.[10]

| Compound | Parasite Strain/Assay Condition | IC50 Value | Reference |

| Quinine | P. falciparum (in vitro) | 18.10 ng/ml | [11] |

| Quinine | P. falciparum (in vitro) | 59.64 ng/ml (in 2008) | [11] |

| Quinine | β-hematin formation assay | Slower increase in IC50 over time compared to 4-aminoquinolines | [10] |

| Quinine | Heme Polymerase Activity | No direct reduction in activity, but antagonizes chloroquine's effect | [7] |

Experimental Protocol: In Vitro Heme Polymerization Inhibition Assay

The following is a generalized protocol for assessing the inhibition of β-hematin formation in vitro, based on commonly used methodologies.[12][13][14][15]

4.1. Materials and Reagents

-

Hematin (porcine or bovine)

-

Sodium hydroxide (NaOH), 0.1 M and 0.2 M

-

Glacial acetic acid

-

Dimethyl sulfoxide (DMSO)

-

This compound (or other test compounds)

-

Chloroquine diphosphate (positive control)

-

Distilled water

-

96-well microplates

-

Microplate reader (spectrophotometer)

-

Centrifuge with a microplate rotor

-

Incubator (37°C)

4.2. Preparation of Solutions

-

Hematin Stock Solution (1 mM): Dissolve the required amount of hematin in 0.2 M NaOH.

-

Test Compound Stock Solutions: Prepare stock solutions of this compound and other test compounds in DMSO. Create a series of dilutions to determine the IC50 value.

-

Positive Control Stock Solution: Prepare a stock solution of chloroquine diphosphate in distilled water.

4.3. Assay Procedure

-

In a 96-well microplate, add 50 µL of the test compound at various concentrations in triplicate. For the negative control, add the vehicle (e.g., 10% DMSO), and for the positive control, add chloroquine.[13]

-

Add 100 µL of the 1 mM hematin stock solution to each well.[12][13]

-

To initiate the polymerization reaction, add 50 µL of glacial acetic acid (to achieve a pH of approximately 2.6-4.8) to each well.[12][13][16]

-

Incubate the plate at 37°C for 24 hours to allow for β-hematin formation.[12][13]

-

After incubation, centrifuge the plate at 8000 rpm for 10 minutes to pellet the β-hematin crystals.[13][14]

-

Carefully remove the supernatant. Wash the pellet by adding 200 µL of DMSO to each well, resuspending the pellet, and centrifuging again. Repeat this wash step two more times.[13][14]

-

After the final wash, dissolve the β-hematin pellet in 200 µL of 0.1 M NaOH.[12][13]

-

Measure the absorbance of the dissolved β-hematin solution using a microplate reader at a wavelength of 405 nm.[12][14]

4.4. Data Analysis

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Negative Control)] x 100

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of β-hematin formation, using a suitable statistical software package.[12]

Visualizing the Pathways and Processes

5.1. Heme Detoxification Pathway in Plasmodium falciparum

Caption: The heme detoxification pathway in the malaria parasite.

5.2. Proposed Mechanism of Quinine Inhibition

Caption: Quinine's inhibitory action on heme polymerization.

5.3. Workflow of a Heme Polymerization Inhibition Assay

Caption: A typical workflow for an in vitro HPIA assay.

Conclusion

The inhibition of heme polymerase remains a cornerstone of antimalarial therapy. This compound, as a member of the quinoline class, effectively disrupts this critical detoxification pathway in Plasmodium falciparum. Understanding the nuances of its inhibitory mechanism, supported by robust quantitative data and standardized experimental protocols, is essential for the ongoing development of novel antimalarial agents and for managing the emergence of drug resistance. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to further investigate this important therapeutic target.

References

- 1. Heme Detoxification Protein ( PfHDP) is essential for the hemoglobin uptake and metabolism in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. Control of heme polymerase by chloroquine and other quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quinoline antimalarials decrease the rate of beta-hematin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journal.uii.ac.id [journal.uii.ac.id]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Hematin Polymerization Assay as a High-Throughput Screen for Identification of New Antimalarial Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 16. media.malariaworld.org [media.malariaworld.org]

An In-depth Technical Guide on the Sodium Channel Blocking Activity of Quinine Gluconate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sodium channel blocking activity of quinine gluconate, focusing on the active moiety, quinidine. As a Class Ia antiarrhythmic agent, quinidine's primary mechanism of action involves the modulation of voltage-gated sodium channels, a critical component in cardiac and neuronal excitability. This document delves into the quantitative aspects of this interaction, details the experimental protocols used to elucidate these properties, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

Quinidine, the active component of this compound, exerts its effects by directly binding to and blocking voltage-gated sodium channels (NaV). This interaction is not static; it is highly dependent on the conformational state of the channel. According to the modulated receptor hypothesis , quinidine exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[1][2][3] This state-dependent binding results in a "use-dependent" or "phasic" block, where the inhibitory effect is more pronounced at higher frequencies of channel activation, such as during tachyarrhythmias.[4][5]

At the molecular level, cryo-electron microscopy studies of quinidine bound to the human cardiac sodium channel (NaV1.5) reveal that it lodges in the central pore of the channel, just beneath the selectivity filter. This physical obstruction directly impedes the influx of sodium ions, which is essential for the rapid depolarization phase (Phase 0) of the cardiac action potential.[6] The binding of quinidine is coordinated by residues from repeats I, III, and IV of the channel protein.[6]

The functional consequences of this blockade include a decreased rate of depolarization (reduced Vmax), slowed conduction velocity, and an increased effective refractory period in cardiac tissues.[4] Beyond its primary action on the fast sodium current, quinidine also affects other ion channels, including potassium (e.g., hERG, Kv1.5) and calcium channels, and exhibits alpha-adrenergic receptor antagonism, contributing to its complex electrophysiological profile and potential side effects.[7][8][9]

Quantitative Data on Sodium Channel Blockade by Quinidine

The inhibitory potency of quinidine on various voltage-gated sodium channel isoforms has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe this potency.

| NaV Isoform | Cell Line | Channel State | IC50 (µM) | Reference(s) |

| NaV1.5 | HEK293 | Peak Current | 28.9 ± 2.2 | [1][10] |

| NaV1.5 | Rabbit Myocytes | Peak Current | 11.0 ± 0.7 | [11] |

| NaV1.5 | Rabbit Myocytes | Late Current | 12.0 ± 0.7 | [11] |

| NaV1.1 | HEK293 | Peak Current | 35.61 - 129.84 | [12][13] |

| NaV1.2 | HEK293 | Peak Current | 35.61 - 129.84 | [12][13] |

| NaV1.3 | HEK293 | Peak Current | 35.61 - 129.84 | [12][13] |

| NaV1.6 | HEK293 | Peak Current | 35.61 - 129.84 | [12][13] |

Table 1: Inhibitory Potency (IC50) of Quinidine on Various Sodium Channel Isoforms.

| Parameter | Condition | Value | Reference(s) |

| Tonic Block (NaV1.5) | Vhold = -120 mV | 6.7 ± 1.2 % | [10] |

| Recovery from Block (τ) | Near normal resting potential | 3 - 8 s | [2][14] |

| KD (Activated State) | Rat Cardiac Myocytes | ~433 µM | [3] |

| KD (Nonactivated State) | Rat Cardiac Myocytes | ~10 µM | [3] |

Table 2: Kinetic Parameters of Quinidine Interaction with Sodium Channels.

Detailed Experimental Protocols

The characterization of quinidine's sodium channel blocking activity relies heavily on electrophysiological techniques, primarily the whole-cell patch-clamp method.

Protocol for Determining IC50 of Peak NaV1.5 Current

This protocol is designed to measure the concentration-dependent block of the peak inward sodium current.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.5 channel.

-

Solutions:

-

Voltage-Clamp Protocol:

-

Hold the cell membrane at a potential of -120 mV to ensure all channels are in the resting state.

-

Apply a depolarizing step to -10 mV for 20-40 ms to elicit the peak inward sodium current.[6]

-

Return the membrane potential to -120 mV.

-

This pulse is repeated at a low frequency (e.g., 0.1 Hz) to measure the tonic block.

-

-

Procedure:

-

Establish a stable whole-cell recording.

-

Record baseline peak sodium currents in the external solution.

-

Perfuse the cell with increasing concentrations of quinidine, allowing the current to reach a steady-state at each concentration.

-

At the end of the experiment, apply a high concentration of a specific sodium channel blocker like tetrodotoxin (TTX) (e.g., 30 µM) to confirm the recorded current is from voltage-gated sodium channels.[16]

-

-

Data Analysis:

-

Measure the peak inward current amplitude at each quinidine concentration.

-

Normalize the current to the baseline recording.

-

Plot the normalized current as a function of quinidine concentration and fit the data with the Hill equation to determine the IC50 value.

-

Protocol for Assessing Use-Dependent Block

This protocol is designed to demonstrate the increased channel blockade at higher stimulation frequencies.

-

Cell Line and Solutions: As described in Protocol 1.

-

Voltage-Clamp Protocol:

-

Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV).

-

Apply a single depolarizing pulse (e.g., to -10 mV for 20 ms) to establish the initial (tonic) block.

-

After a recovery period, apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz).[17]

-

Record the peak inward current for each pulse in the train.

-

-

Procedure:

-

Establish a stable whole-cell recording and obtain a baseline recording with a single pulse.

-

Perfuse the cell with a fixed concentration of quinidine (e.g., near the IC50 value).

-

Apply the single pulse protocol to measure the tonic block.

-

Apply the high-frequency pulse train to induce and measure the use-dependent block.

-

-

Data Analysis:

-

Measure the peak current of the first pulse in the train (representing tonic block).

-

Measure the peak current of the subsequent pulses in the train.

-

The progressive decrease in current amplitude during the pulse train demonstrates use-dependent block. This can be quantified by comparing the block of the first pulse to the block observed at the end of the train.

-

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action and State-Dependent Block

References

- 1. researchgate.net [researchgate.net]

- 2. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Class I antiarrhythmic drug receptor: biochemical evidence for state-dependent interaction with quinidine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 7. Quinidine is a competitive antagonist at alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinidine-induced inhibition of transient outward current in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinidine - Wikipedia [en.wikipedia.org]

- 10. scienceopen.com [scienceopen.com]

- 11. Role of late sodium current in modulating the proarrhythmic and antiarrhythmic effects of quinidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Coupling of Slack and NaV1.6 sensitizes Slack to quinidine blockade and guides anti-seizure strategy development [elifesciences.org]

- 13. Coupling of Slack and NaV1.6 sensitizes Slack to quinidine blockade and guides anti-seizure strategy development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. fda.gov [fda.gov]

- 17. benchchem.com [benchchem.com]

The Enduring Legacy of Quinine Gluconate in Antimalarial Therapy: A Technical Guide

A comprehensive overview of the history, mechanism of action, clinical application, and analysis of quinine gluconate, a cornerstone in the fight against malaria. This technical guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the journey of this critical antimalarial agent.

A Historical Journey: From Cinchona Bark to Intravenous Therapy

The story of quinine is deeply intertwined with the history of medicine and global exploration. The therapeutic properties of the bark of the Cinchona tree were first recognized by the Quechua people of Peru for treating fevers. Jesuit missionaries introduced the bark to Europe in the 17th century, where it became known as "Jesuit's bark" or "Peruvian bark" and was the first effective treatment for malaria.[1]

The active alkaloid, quinine, was first isolated in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[2] This pivotal discovery allowed for standardized dosing and marked the beginning of modern chemotherapy for infectious diseases. For centuries, quinine and its various salts remained the primary defense against malaria.

While various salts of quinine exist, including the sulfate and dihydrochloride, this compound holds a significant place in the treatment of severe malaria due to its suitability for intravenous administration.[3] This route of delivery is critical for patients who are unable to take oral medication.

Mechanism of Action: Disrupting the Parasite's Detoxification Pathway

The primary mechanism of action of quinine against Plasmodium falciparum, the deadliest malaria parasite, is the inhibition of hemozoin biocrystallization.[3][4] Inside an infected red blood cell, the parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin. Quinine is thought to interfere with this process, leading to the accumulation of toxic heme and ultimately causing the parasite's death.[3][4]

While this is the most widely accepted hypothesis, in vitro studies also suggest that quinine may inhibit the parasite's nucleic acid and protein synthesis, as well as glycolysis.[3][5]

Quantitative Data on Efficacy and Pharmacokinetics

The following tables summarize key quantitative data related to the use of this compound and other quinine salts in antimalarial therapy.

Table 1: Comparative Efficacy of Quinine and Artesunate in Severe Malaria

| Parameter | Quinine | Artesunate | p-value | Reference |

| Fever Clearance Time (FCT) | Slower | Faster | 0.023 | [6] |

| Parasite Clearance Time (PCT) | Slower | Faster | 0.04 | [6] |

| Coma Resolution Time (CRT) | Faster | Slower | 0.03 | [6] |

| Mortality Rate | 10.9% | 8.5% | - | [7] |

Table 2: Pharmacokinetic Parameters of Intravenous Quinine in Children with Malaria

| Parameter | Value | Reference |

| Volume of Distribution (Vd) | Positively correlated with body weight and increases over time | [8] |

| Clearance | Positively correlated with body weight and increases over time | [8] |

| Time to 4-log reduction of parasitemia (Ter) | Median: 47 h (range, 39 to 76 h) | [8] |

Table 3: In Vitro Activity of Quinine against P. falciparum Isolates from Kenya

| Parameter | Value (nM) | Reference |

| Median IC50 | 92 | [9] |

| IC50 with 1 DNNND repeat in pfnhe | 60 | [9] |

| IC50 with 2 DNNND repeats in pfnhe | 227 | [9] |

Adverse Effects